![molecular formula C22H30O7 B14586804 2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol CAS No. 61521-76-4](/img/structure/B14586804.png)
2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol is an organic compound characterized by its unique structure, which includes multiple methoxy groups and a triol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzyl chloride with butane-1,2,4-triol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and triol backbone allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and influencing biochemical pathways.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but a different backbone structure.
Mescaline: Contains methoxy groups and is structurally similar but has different biological activity.
Uniqueness
2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol is unique due to its triol backbone, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
61521-76-4 |
|---|---|
分子式 |
C22H30O7 |
分子量 |
406.5 g/mol |
IUPAC名 |
2,3-bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol |
InChI |
InChI=1S/C22H30O7/c1-26-18-7-5-15(10-20(18)28-3)9-17(13-23)22(25,14-24)12-16-6-8-19(27-2)21(11-16)29-4/h5-8,10-11,17,23-25H,9,12-14H2,1-4H3 |
InChIキー |
OHNQDEYTZYTHJF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC(CO)C(CC2=CC(=C(C=C2)OC)OC)(CO)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14586723.png)
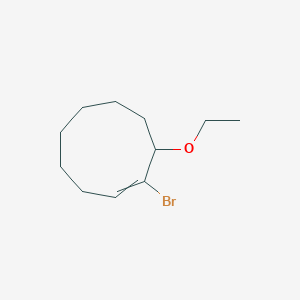
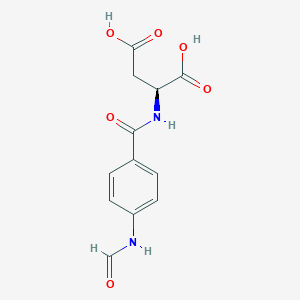
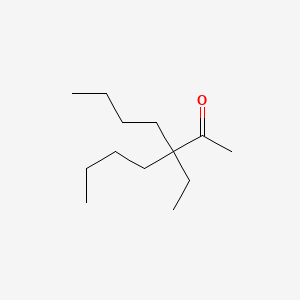
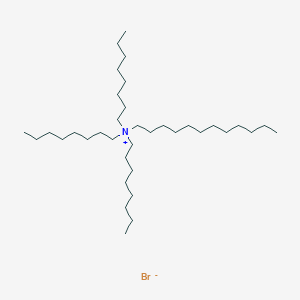
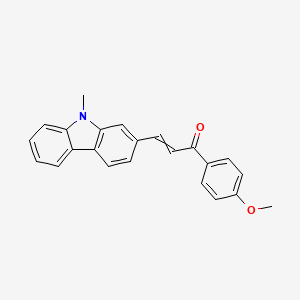


![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)
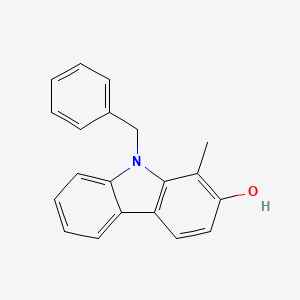
![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
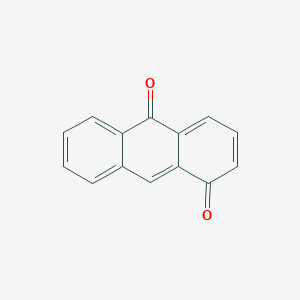
![(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B14586794.png)
![2-Phenylthieno[2,3-b]furan-5-carbaldehyde](/img/structure/B14586800.png)
